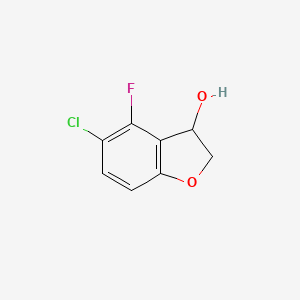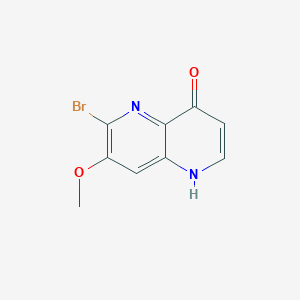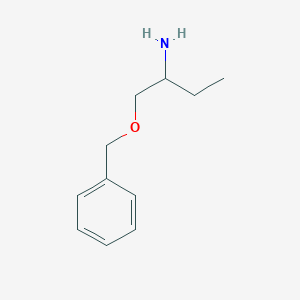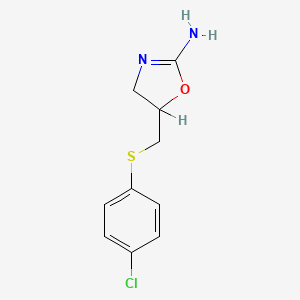
2-Amino-5-((p-chlorophenyl)thiomethyl)-2-oxazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-[(p-chlorophenyl)thiomethyl]-2-oxazoline is a heterocyclic compound with the molecular formula C10H11ClN2OS and a molecular weight of 242.73 g/mol . This compound features an oxazoline ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The presence of a p-chlorophenyl group attached via a thiomethyl linkage adds to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[(p-chlorophenyl)thiomethyl]-2-oxazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-chlorophenol with a thiomethylating agent, followed by cyclization to form the oxazoline ring . The reaction conditions often require the use of solvents like methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-[(p-chlorophenyl)thiomethyl]-2-oxazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazoline ring or the chlorophenyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the oxazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxazoline derivatives.
Substitution: Substituted oxazoline compounds with various functional groups.
Aplicaciones Científicas De Investigación
2-Amino-5-[(p-chlorophenyl)thiomethyl]-2-oxazoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-[(p-chlorophenyl)thiomethyl]-2-oxazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the oxazoline ring and the p-chlorophenyl group contributes to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-chlorophenol: Shares the amino and chlorophenyl groups but lacks the oxazoline ring.
2-Amino-5-chlorobenzamide: Contains a benzamide group instead of the oxazoline ring.
2-Amino-5-chlorobenzoic acid: Features a carboxylic acid group in place of the oxazoline ring.
Uniqueness
2-Amino-5-[(p-chlorophenyl)thiomethyl]-2-oxazoline is unique due to the presence of the oxazoline ring, which imparts distinct chemical and biological properties. The thiomethyl linkage adds further versatility, making it a valuable compound for various applications.
Propiedades
Número CAS |
50510-11-7 |
|---|---|
Fórmula molecular |
C10H11ClN2OS |
Peso molecular |
242.73 g/mol |
Nombre IUPAC |
5-[(4-chlorophenyl)sulfanylmethyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H11ClN2OS/c11-7-1-3-9(4-2-7)15-6-8-5-13-10(12)14-8/h1-4,8H,5-6H2,(H2,12,13) |
Clave InChI |
MTENFETUMWYLRL-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(=N1)N)CSC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



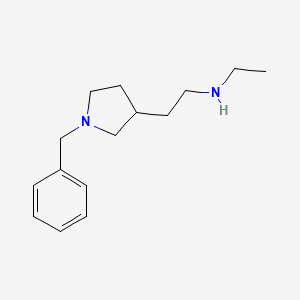
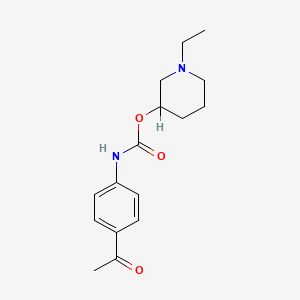

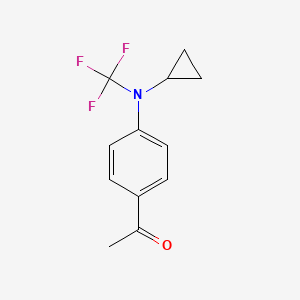
![2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]-](/img/structure/B13966521.png)
![4'-Heptyl-[1,1'-bicyclohexyl]-4-one](/img/structure/B13966528.png)
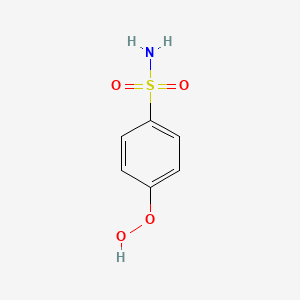
![Fumaric acid bis[1-(trifluoromethyl)-2,2,2-trifluoroethyl] ester](/img/structure/B13966533.png)
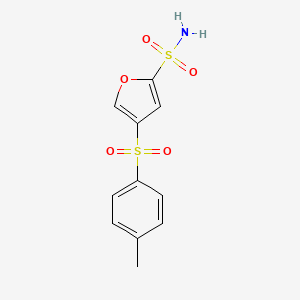
![2,6,8-trimethyl-N-[4-(morpholin-4-yl)phenyl]quinolin-4-amine](/img/structure/B13966557.png)
